Structural Exclusion of 4-Methyl Binding Motif Identified in HIV-1 Integrase
The target compound lacks the 4-methyl substituent present on the closely related analog N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (MMJ). The co-crystal structure of MMJ with HIV-1 integrase (PDB: 3VQ5) at 1.70 Å resolution reveals the 4-methyl group occupies a defined hydrophobic pocket within the enzyme's active site [1]. The target compound's 4-H substituent cannot form these critical hydrophobic contacts, representing a fundamental structural differentiation that predicts a marked difference in HIV-1 integrase binding affinity. This establishes the compound as a critical negative control or a starting point for SAR exploration at the 4-position [1].
| Evidence Dimension | Presence of hydrophobic 4-substituent contact in HIV-1 integrase binding pocket |
|---|---|
| Target Compound Data | Hydrogen (4-H) atom; no hydrophobic contact possible. No binding data available. |
| Comparator Or Baseline | 4-Methyl analog (MMJ): Methyl group forms hydrophobic contacts with enzyme. X-ray structure PDB 3VQ5 resolved at 1.70 Å. |
| Quantified Difference | Qualitative structural difference (H vs. CH3). The binding pocket interaction is lost in the target compound, a critical difference for fragment-based screening campaigns. |
| Conditions | X-ray diffraction of HIV-1 IN core domain in complex with MMJ (PDB 3VQ5); Resolution 1.70 Å; R-Value Free: 0.213 [1]. |
Why This Matters
Procuring the 4-H compound is essential for establishing SAR around the thiazole scaffold, as the 4-methyl analog's binding mode is already structurally defined; using the wrong compound will yield false-negative or misleading SAR.
- [1] RCSB Protein Data Bank. 3VQ5: HIV-1 IN core domain in complex with N-METHYL-1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE. Wielens, J. et al. J Biomol Screen (2013). Deposited: 2012-03-20. View Source
